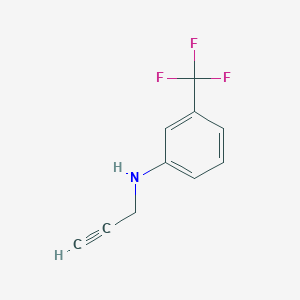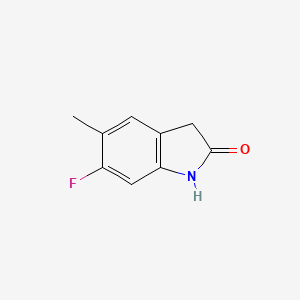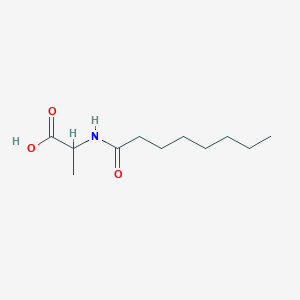
N-Octanoyl-L-alanine
Descripción general
Descripción
N-Octanoyl-L-alanine is an organic compound with the molecular formula C11H21NO3 It is a derivative of propanoic acid, where an octanamide group is attached to the second carbon of the propanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Octanoyl-L-alanine can be achieved through several methods. One common approach involves the reaction of octanoyl chloride with alanine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the reaction. For example, transaminases can be employed to catalyze the amination of octanoic acid derivatives, leading to the formation of this compound with high enantiomeric excess .
Análisis De Reacciones Químicas
Types of Reactions
N-Octanoyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common
Propiedades
Fórmula molecular |
C11H21NO3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
2-(octanoylamino)propanoic acid |
InChI |
InChI=1S/C11H21NO3/c1-3-4-5-6-7-8-10(13)12-9(2)11(14)15/h9H,3-8H2,1-2H3,(H,12,13)(H,14,15) |
Clave InChI |
PWDZZFPSEZIBRW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)NC(C)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(But-2-en-1-yl)sulfanyl]-2-methylfuran](/img/structure/B8635238.png)
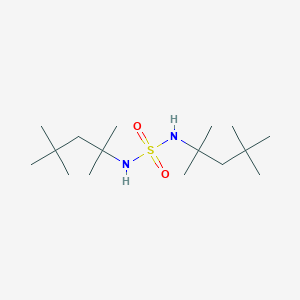
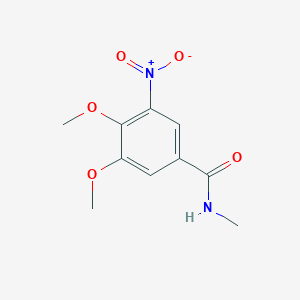
![3-Methyl-2-[4-(trifluoromethyl)anilino]butanenitrile](/img/structure/B8635266.png)
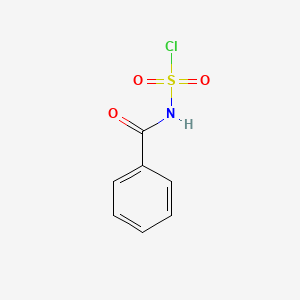
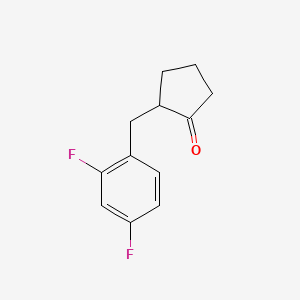
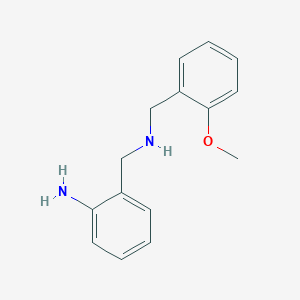
![6-Bromo-1-methylpyrrolo[1,2-a]pyrazine](/img/structure/B8635297.png)
![N-[methyl(oxo)phenyl-lambda6-sulfanylidene]-5-(phenylethynyl)nicotinamide](/img/structure/B8635300.png)
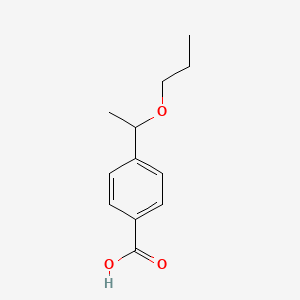
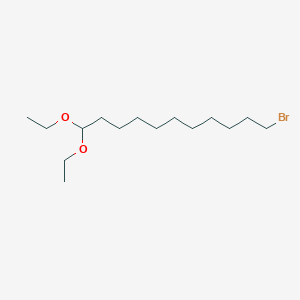
![2,6-Dimethyl-4-[(trimethylsilyl)methoxy]phenol](/img/structure/B8635314.png)
